Product packaging for bromomethanesulfonic acid(Cat. No.:CAS No. 216058-14-9)

bromomethanesulfonic acid

Cat. No.: B6227120
CAS No.: 216058-14-9
M. Wt: 175
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Description

Contextualization within Organosulfur Chemistry

Bromomethanesulfonic acid (CH₃BrO₃S) belongs to the family of organosulfur compounds, specifically the alkanesulfonic acids. ebsco.com It is a derivative of methanesulfonic acid (CH₃SO₃H), the simplest alkanesulfonic acid, where one of the alpha-hydrogen atoms is substituted by a bromine atom. wikipedia.org This places it within a subgroup known as halomethanesulfonic acids (HMSAs), which also includes compounds like chloromethanesulfonic acid and iodomethanesulfonic acid. researchgate.netacs.org The introduction of a halogen atom to the methanesulfonyl core significantly modifies the compound's chemical properties compared to the parent methanesulfonic acid. Research has indicated that chloro- and bromomethanesulfonic acids exhibit a notable lack of reactivity in nucleophilic substitution reactions, particularly with weaker nucleophiles such as amines. beilstein-journals.org

Significance in Contemporary Chemical Science and Research Domains

The primary significance of this compound in modern research lies in its identification as an emerging disinfection by-product (DBP) in drinking water. researchgate.netresearchgate.net Its presence in chlorinated water, often alongside other HMSAs like bromochloromethanesulfonic acid, has prompted extensive research into its formation, occurrence, and potential mitigation strategies in water treatment processes. acs.orgfigshare.comsemanticscholar.org To facilitate accurate quantification in environmental samples, methods for the chemical synthesis of this compound as an analytical standard have been developed. researchgate.netacs.orgacs.org Beyond environmental science, the compound is also noted in biochemical studies as a potent inhibitor of methanogenesis, particularly within ruminal ecosystems. Its role as a research chemical is further defined by its application in studies exploring Brønsted acid catalysis, where an acid facilitates a chemical reaction. rsc.orgnih.govnih.govorgsyn.orgyoutube.com

Detailed Research Findings

Recent scientific investigations have focused on the synthesis and detection of this compound, primarily driven by its status as an environmental micropollutant.

Synthesis and Characterization

As commercial reference materials for many halomethanesulfonic acids are unavailable, researchers have developed specific synthesis protocols. acs.orgfigshare.com One successful synthesis for a suite of HMSAs, including this compound, was developed to create analytical standards. researchgate.netacs.org This allows for accurate quantification in complex matrices like drinking water. The process involves synthesizing the target compounds and confirming their structure and purity using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.orgfigshare.com

Occurrence as a Disinfection By-product

Studies have confirmed the presence of this compound in treated drinking water. researchgate.net It is part of a class of polar DBPs formed when chlorine disinfectants react with natural organic matter in the presence of bromide ions in the source water. semanticscholar.org Monitoring of drinking water production plants and tap water across several countries has revealed the presence of various HMSAs, including this compound, typically in the low microgram per liter (µg/L) range. acs.orgfigshare.com For instance, concentrations in tap water samples have been found to range from 0.07 µg/L to 11.5 µg/L for the HMSA class. acs.orgfigshare.com The detection of these compounds has led to further research into the efficacy of water treatment methods like ozonation, activated carbon filtration, and reverse osmosis in removing their precursors to limit their formation. acs.org

Comparative Properties of Halomethanesulfonic Acids

The following table provides a comparison of key properties for this compound and related compounds.

PropertyMethanesulfonic AcidChloromethanesulfonic AcidThis compoundIodomethanesulfonic Acid
Molecular Formula CH₄O₃SCH₃ClO₃SCH₃BrO₃SCH₃IO₃S
Molecular Weight 96.10 g/mol ontosight.ai130.55 g/mol lookchem.comnih.gov175.00 g/mol ambeed.com222.00 g/mol nih.gov
Common Acronym MSA wikipedia.orgacs.orgClMSA BrMSAIMSA
Parent Acid Sulfuric AcidMethanesulfonic AcidMethanesulfonic AcidMethanesulfonic Acid

Properties

CAS No.

216058-14-9

Molecular Formula

CH3BrO3S

Molecular Weight

175

Purity

95

Origin of Product

United States

Synthetic Methodologies for Bromomethanesulfonic Acid

Laboratory-Scale Synthesis Routes

In a laboratory setting, the synthesis of bromomethanesulfonic acid is primarily achieved through methods that allow for precise control over reaction conditions and purification of the final product.

Bromination of Methanesulfonic Acid

Direct bromination of methanesulfonic acid presents a synthetic challenge. The methyl group in methanesulfonic acid is deactivated by the strongly electron-withdrawing sulfonic acid group, making it resistant to typical electrophilic bromination reactions that are common for aromatic compounds. lumenlearning.comnih.govlibretexts.org Free radical bromination, often initiated by UV light, is a potential pathway for the substitution of a hydrogen atom with bromine on the methyl group. libretexts.org However, this method can lead to a mixture of mono-, di-, and tri-brominated products, necessitating careful control of reaction conditions and purification to isolate the desired this compound. The reactivity of the C-H bonds is significantly reduced, and forcing conditions may be required, which could also lead to undesirable side reactions.

Nucleophilic Substitution Approaches utilizing Halogenated Precursors

A more common and efficient laboratory-scale synthesis of this compound involves nucleophilic substitution reactions. This approach typically utilizes a precursor that already contains the bromine atom, and the sulfonic acid group is introduced via a nucleophilic sulfite (B76179) salt.

One established method is the reaction of dibromomethane (B42720) with a sulfite salt, such as sodium sulfite. In this SN2 reaction, the sulfite anion acts as the nucleophile, displacing one of the bromide ions from the dibromomethane. The reaction is often carried out in an aqueous or mixed aqueous-organic solvent system.

Reaction Scheme:

Br-CH₂-Br + Na₂SO₃ → Br-CH₂-SO₃Na + NaBr

This method offers good control over the formation of the monobrominated product. The use of a phase-transfer catalyst can enhance the reaction rate and yield. The resulting sodium bromomethanesulfonate can be isolated and purified, and the free acid can be obtained by passing the salt solution through a proton-exchange resin.

Table 1: Comparison of Laboratory Synthesis Routes for this compound

FeatureBromination of Methanesulfonic AcidNucleophilic Substitution
Starting Materials Methanesulfonic acid, BromineDibromomethane, Sodium sulfite
Reaction Type Free Radical Substitution (potential)Nucleophilic Substitution (SN2)
Selectivity Potentially low (mixture of products)Generally high for mono-substitution
Reaction Conditions UV irradiation, potentially high temperaturesModerate temperatures, often with a catalyst
Advantages Potentially direct routeGood selectivity, milder conditions
Disadvantages Lack of selectivity, harsh conditionsIndirect route, requires halogenated precursor

Industrial Production Methods and Considerations

While specific industrial-scale production details for this compound are not widely published, general principles for the manufacture of alkanesulfonic acids can be considered. epo.orgwikipedia.orgepo.org For industrial production, factors such as cost of raw materials, process safety, scalability, and environmental impact are paramount.

A plausible industrial route for this compound would likely be an adaptation of the nucleophilic substitution method due to its higher selectivity and more manageable reaction conditions compared to direct bromination. The process would involve large-scale reactors, efficient separation and purification steps, and recycling of solvents and unreacted starting materials.

Key considerations for industrial production would include:

Raw Material Sourcing: Availability and cost of dibromomethane and sodium sulfite.

Process Optimization: Maximizing yield and minimizing reaction time through optimization of temperature, pressure, and catalyst loading.

Product Isolation: Efficient methods for separating the product from the reaction mixture, which may involve crystallization, filtration, and drying.

Waste Management: Disposal or recycling of byproducts such as sodium bromide and any solvent waste in an environmentally responsible manner.

Safety: Handling of halogenated compounds and managing potentially exothermic reactions.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled analogues of this compound is essential for various research applications, including mechanistic studies of chemical reactions and tracing the metabolic fate of the compound in biological systems. google.comnih.gov

Deuterated Analogues:

The introduction of deuterium (B1214612) (D) can be achieved by using deuterated starting materials. For the nucleophilic substitution route, deuterated dibromomethane (CD₂Br₂) could be reacted with sodium sulfite to yield deuterated this compound (Br-CD₂-SO₃H). Deuterated dibromomethane can be prepared from deuterated methane (B114726) or other deuterated C1 sources.

Alternatively, H/D exchange reactions on a suitable precursor could be employed, although the acidic protons of the sulfonic acid group would readily exchange. The C-H protons on the methyl group are generally not labile, so exchange at this position would require specific catalytic conditions.

Isotopically Labeled Analogues (¹³C, ³⁴S, ¹⁸O):

For labeling with other isotopes, the appropriately labeled precursor must be used in the synthesis.

¹³C-Labeling: Synthesis would start from ¹³C-labeled dibromomethane (Br-¹³CH₂-Br).

³⁴S-Labeling: Sodium sulfite containing ³⁴S (Na₂³⁴SO₃) would be used as the nucleophile.

¹⁸O-Labeling: Introducing ¹⁸O into the sulfonic acid group is more complex and might involve the hydrolysis of a bromomethanesulfonyl chloride precursor with H₂¹⁸O.

The purification and characterization of these labeled compounds require analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of isotopic incorporation.

Table 2: Precursors for Isotopically Labeled this compound Synthesis

IsotopeLabeled PrecursorSynthetic Route
Deuterium (D) Deuterated dibromomethane (CD₂Br₂)Nucleophilic substitution
Carbon-13 (¹³C) ¹³C-labeled dibromomethane (Br-¹³CH₂-Br)Nucleophilic substitution
Sulfur-34 (³⁴S) ³⁴S-labeled sodium sulfite (Na₂³⁴SO₃)Nucleophilic substitution
Oxygen-18 (¹⁸O) H₂¹⁸OHydrolysis of bromomethanesulfonyl chloride

Mechanistic Investigations of Bromomethanesulfonic Acid Reactivity

Nucleophilic Substitution Pathways and Reaction Kinetics

Nucleophilic substitution is a cornerstone of bromomethanesulfonic acid's chemical behavior. These reactions involve an electron-rich nucleophile attacking the electron-deficient carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The reaction kinetics and pathways are highly dependent on the nature and strength of the attacking nucleophile.

Strong nucleophiles, characterized by high electron density and low steric hindrance, react readily with this compound, typically through a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgyoutube.com In this concerted, single-step process, the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.orgyoutube.com The reaction rate is dependent on the concentration of both the this compound and the nucleophile. youtube.com

Hydroxide (OH⁻): Reaction with hydroxide ions yields hydroxymethanesulfonic acid. This reaction is a classic example of hydrolysis under basic conditions.

Amines (R-NH₂): Primary and secondary amines react to form the corresponding aminomethanesulfonic acids, which are structurally related to important biological buffers and amino acids.

Thiolates (RS⁻): Thiolates are excellent nucleophiles and react efficiently to produce substituted (organothio)methanesulfonic acids, forming a stable carbon-sulfur bond.

Table 1: Nucleophilic Substitution Reactions with Strong Nucleophiles

Nucleophile Formula Product Name
Hydroxide OH⁻ Hydroxymethanesulfonic acid
Amine R-NH₂ Aminomethanesulfonic acid

Reactions involving weaker nucleophiles, such as water or alcohols, are significantly more challenging. These nucleophiles are less effective at initiating the backside attack characteristic of an SN2 reaction. organic-chemistry.org Consequently, reaction rates are substantially slower and may require harsh conditions, such as elevated temperatures, to proceed at a meaningful rate.

A unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, is generally not favored for this compound. youtube.comnih.gov The formation of a primary carbocation is energetically unfavorable. This instability is further exacerbated by the powerful electron-withdrawing inductive effect of the adjacent sulfonic acid group, which would destabilize any positive charge on the carbon atom.

Oxidative Transformations and Resultant Sulfonic Acid Derivatives

The oxidation of this compound can lead to various sulfonic acid derivatives, although the sulfonic acid group itself is already in a high oxidation state (+6 for sulfur) and is generally resistant to further oxidation. Transformation pathways typically involve the carbon-bromine bond or, under more forceful conditions, cleavage of the carbon-sulfur bond. nih.gov The specific products formed depend on the oxidant used and the reaction conditions. These transformations can be initiated by strong oxidizing agents that attack the C-Br bond, potentially leading to the formation of more complex sulfonic acid structures or degradation products. nih.gov

Reductive Processes and Formation of Sulfur-Containing Compounds

Reductive processes targeting this compound primarily focus on the cleavage of the carbon-bromine bond. This is the most susceptible site for reduction due to the electronegativity difference between carbon and bromine. Catalytic hydrogenation or the use of reducing agents like metal hydrides can replace the bromine atom with a hydrogen atom, yielding methanesulfonic acid.

The reduction of the sulfonic acid group itself is a difficult transformation requiring very strong reducing agents and harsh conditions. However, under specific enzymatic or chemical conditions, various sulfur-containing compounds can be formed from related precursors. frontiersin.orgmdpi.comnih.govscilit.com These processes are fundamental in the biosynthesis and metabolism of many natural sulfur compounds. nih.govnih.gov

Role of the Bromine Atom as a Leaving Group in Chemical Transformations

The reactivity of this compound in nucleophilic substitution reactions is critically dependent on the ability of the bromine atom to function as an effective leaving group. organic-chemistry.org Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability in solution as an independent ion means that the energy barrier for the cleavage of the C-Br bond is relatively low, facilitating the substitution process. organic-chemistry.orgyoutube.com This property is a key driver for the diverse chemical transformations the parent molecule can undergo.

Influence of the Sulfonic Acid Group on Reactivity and Solubility in Diverse Solvents

The sulfonic acid group (-SO₃H) exerts a profound influence on both the reactivity and the physical properties of the molecule.

Reactivity: The sulfonic acid group is strongly electron-withdrawing. This inductive effect polarizes the adjacent carbon-bromine bond, increasing the partial positive charge on the carbon atom. This heightened electrophilicity makes the carbon atom a more attractive target for attack by nucleophiles, thereby activating the molecule for SN2 reactions.

Solubility: The sulfonic acid group is highly polar and capable of forming strong hydrogen bonds with solvent molecules. researchgate.net This characteristic renders this compound highly soluble in polar protic solvents such as water and largely insoluble in nonpolar organic solvents like hexane or toluene. The group's ability to donate and accept hydrogen bonds dominates its interaction with its environment. researchgate.netosti.govresearchgate.net

Table 2: Solubility of this compound in Diverse Solvents

Solvent Type Example Solvents Solubility Rationale
Polar Protic Water, Ethanol High Strong hydrogen bonding and dipole-dipole interactions with the -SO₃H group. researchgate.net
Polar Aprotic Acetone, DMSO Moderate to High Dipole-dipole interactions are significant, but lack of hydrogen bond donation from the solvent is a factor.

Advanced Applications in Organic Synthesis and Catalysis

Utilization as a Synthetic Reagent in Functionalization Reactions

Functionalization reactions are fundamental in organic synthesis, enabling the introduction of specific functional groups onto a molecular scaffold. The structure of bromomethanesulfonic acid, featuring both a highly acidic sulfonic acid group and a reactive carbon-bromine bond, suggests its potential as a reagent in such transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the sulfonic acid moiety can influence reactivity and solubility. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

The reactivity of the C-Br bond in similar molecules suggests that this compound could theoretically participate in reactions where a bromomethyl group is transferred to a nucleophile. However, without specific documented examples, this remains in the realm of potential, rather than established, applications.

Exploration in Novel Synthetic Transformations and Reaction Design

The development of novel synthetic transformations is a cornerstone of modern chemistry, often relying on the unique reactivity of specific reagents. While there is a continuous search for new and efficient synthetic methods, this compound has not emerged as a key player in this area based on current literature. A patent related to the synthesis of the citrus leafminer sex pheromone, (7Z,11Z)-Hexadecadienal, mentions this compound in a reaction scheme for the preparation of an intermediate, (Z)-1-tetrahydropyranyloxy-11-bromododecan-4-one. google.com This indicates its use in a specific, multi-step synthesis but does not represent a broadly applicable or novel synthetic transformation.

The design of new reactions often leverages bifunctional molecules that can participate in multiple bond-forming events. While this compound possesses both a nucleofugal bromine and an acidic proton, its application in the rational design of new reaction cascades or multicomponent reactions is not described in the available literature.

Catalytic Applications and Acidic Properties in Organic Reactions

Strong Brønsted acids are widely used as catalysts in a variety of organic reactions, such as esterifications, aldol (B89426) reactions, and Friedel-Crafts alkylations. nih.gov Sulfonic acids, in particular, are known for their strong acidity. nih.govnih.gov this compound, as a sulfonic acid derivative, is expected to be a strong acid.

Despite its acidic nature, there is a lack of published research detailing the use of this compound as a catalyst in organic synthesis. While other sulfonic acids, such as trifluoromethanesulfonic acid and p-toluenesulfonic acid, are common and versatile catalysts, this compound has not found similar widespread application. researchgate.net The reasons for its apparent lack of use in catalysis are not explicitly stated in the literature but could be related to factors such as its stability under various reaction conditions, potential for side reactions due to the bromine atom, or the availability of more established and cost-effective alternatives.

The stability of the sulfur-carbon bond in sulfonic acids can be a critical factor in their catalytic performance, with alkyl sulfonic acids generally showing greater hydrothermal stability than their aromatic counterparts. brandeis.edu This might suggest a potential advantage for this compound in certain applications, but this has not been explored in the available research.

Analytical Chemistry Methodologies for Bromomethanesulfonic Acid and Its Congeners

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of bromomethanesulfonic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide definitive evidence of its carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of hydrogen atoms is analyzed. The this compound molecule (Br-CH₂-SO₃H) contains a single, unique proton environment: the two protons of the methylene (B1212753) group (-CH₂-). These protons are adjacent to both an electron-withdrawing bromine atom and a strongly electron-withdrawing sulfonic acid group. This specific chemical environment results in a characteristic downfield chemical shift. The structure is confirmed by a singlet signal for the CH₂Br group observed at a chemical shift (δ) of approximately 4.41 ppm.

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. nih.gov this compound has one carbon atom, and its chemical shift is influenced by the attached bromine and sulfur atoms. This results in a distinct signal in the ¹³C NMR spectrum that is characteristic of a carbon atom in such an electronegative environment.

Table 1: Predicted NMR Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity
¹H ~4.41 Singlet (s)

Note: The ¹³C chemical shift is an estimated value based on typical ranges for similar structures.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu These vibrations occur at specific frequencies, creating a unique spectral fingerprint that corresponds to the functional groups present in the molecule. americanpharmaceuticalreview.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks are associated with the sulfonic acid group (-SO₃H). Strong absorption bands are observed for the S=O and S-O stretching vibrations. Specifically, peaks have been identified at 1,219 cm⁻¹ and 1,060 cm⁻¹. The O-H stretch of the sulfonic acid group would also be expected as a broad band in the region of 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Sulfonic Acid (S=O) Asymmetric Stretch ~1,219
Sulfonic Acid (S-O) Symmetric Stretch ~1,060
C-H Stretch ~2900-3000

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a critical tool for determining the molecular weight of a compound and for analyzing its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. For the molecular ion of this compound [CH₂BrSO₃H]⁻, this pattern is observed at m/z 173 and 175. This characteristic isotopic signature is definitive proof of the presence of one bromine atom in the molecule.

Chromatographic Separation Methods for Quantification and Isolation

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and isolation for further study. The choice of method depends on the polarity of the analyte and the composition of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. sielc.com For highly polar compounds like sulfonic acids, which may have poor retention on traditional reversed-phase columns (like C18), specialized methods are required. While specific HPLC methods for this compound are not extensively detailed, methods for its congener, methanesulfonic acid, provide a relevant framework. nih.gov

Reversed-phase HPLC can be adapted for sulfonic acids using ion-pairing agents or by employing columns with polar end-capping. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. nih.gov Detection can be achieved using a UV detector if a derivatizing agent is used, or more commonly with an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.comsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds like this compound. 17img.cnnih.gov HILIC uses a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups like amide or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. 17img.cnchromatographyonline.com

The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase. 17img.cn This provides excellent retention for compounds that would otherwise elute quickly in reversed-phase chromatography. nih.gov The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when HILIC is coupled with mass spectrometry, as it promotes more efficient desolvation and ionization in the MS source. chromatographyonline.comnih.gov This makes HILIC-MS a powerful method for the trace analysis of this compound in various samples.

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the analysis of polar compounds, offering a "green" alternative to traditional liquid chromatography with benefits such as faster separations and reduced organic solvent consumption. americanpharmaceuticalreview.comtwistingmemoirs.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com This phase exhibits properties of both a liquid and a gas, allowing for efficient separation of a wide range of analytes. twistingmemoirs.com

For the analysis of highly polar molecules like this compound and its congeners, SFC presents a unique set of advantages and challenges. A 2023 study highlighted the application of SFC coupled with high-resolution mass spectrometry (SFC-HRMS) for the identification of novel halogenated sulfonic acids in disinfected drinking water. acs.org This research demonstrated the capability of SFC to separate highly polar substances that are often challenging to analyze with conventional reversed-phase liquid chromatography. acs.org The use of supercritical CO2 as the primary mobile phase, often modified with a polar co-solvent like methanol, allows for the elution of these polar compounds from the chromatographic column. twistingmemoirs.com

In the context of this compound, SFC can offer unique selectivity compared to other chromatographic techniques. The separation mechanism in SFC is complex and can involve partitioning, adsorption, and dipole-dipole interactions between the analyte, the stationary phase, and the mobile phase. For acidic compounds like sulfonic acids, additives to the mobile phase may be necessary to improve peak shape and resolution. researchgate.net A study on the use of methanesulfonic acid as an additive in chiral SFC showed promise for the separation of polar species. researchgate.net This suggests that careful selection of additives could be crucial for developing robust SFC methods for this compound.

Table 1: Key Parameters in SFC Method Development for Sulfonic Acids

ParameterDescriptionRelevance for this compound
Stationary Phase The solid support within the column that interacts with the analytes.A variety of stationary phases can be screened to achieve optimal separation. For polar analytes, phases with polar functional groups may be advantageous.
Mobile Phase The supercritical fluid (e.g., CO2) and any modifiers (e.g., methanol).The composition of the mobile phase significantly influences analyte retention and selectivity. Gradient elution, where the modifier percentage is increased during the run, is often employed.
Additive A small amount of an acidic or basic compound added to the mobile phase.Additives can improve peak shape and reduce tailing for acidic compounds like this compound by minimizing interactions with active sites on the stationary phase.
Temperature & Pressure Critical parameters that control the properties of the supercritical fluid.These parameters must be carefully controlled to maintain the supercritical state and ensure reproducible chromatography. wikipedia.org

Integrated Analytical Platforms for Trace Analysis and Screening

For the trace analysis of this compound in complex matrices such as environmental water samples, an integrated approach combining Solid Phase Extraction (SPE) with chromatography-mass spectrometry is often essential. chromatographyonline.comnih.govresearchgate.net SPE serves as a crucial sample preparation step, allowing for the concentration of the analyte and the removal of interfering matrix components. nih.govresearchgate.net This leads to improved sensitivity and robustness of the subsequent chromatographic analysis. researchgate.net

The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of this compound. Given its polar and acidic nature, a sorbent with anion-exchange or mixed-mode (combining reversed-phase and ion-exchange) properties would likely be most effective. A study on the determination of haloacetic acids, which share some chemical properties with this compound, found that polymeric SPE sorbents provided the best extraction efficiency. researchgate.net Similarly, research on the analysis of bromophenols in aqueous samples also utilized SPE for sample extraction and purification prior to HPLC-MS/MS analysis. nih.gov

Following SPE, the concentrated extract is typically analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This technique offers high selectivity and sensitivity for the detection and quantification of target analytes at low concentrations. chromatographyonline.comnih.gov The use of tandem mass spectrometry allows for specific detection of this compound based on its unique fragmentation pattern, minimizing the potential for false positives. An online automated SPE-LC-MS/MS setup can further enhance sample throughput and reduce manual sample handling, leading to improved precision and accuracy. chromatographyonline.com

Non-target screening (NTS) has become an invaluable tool for the comprehensive assessment of polar organic pollutants in various environmental compartments. nih.govgnest.org Unlike target analysis, which focuses on a predefined list of compounds, NTS aims to identify a broad range of chemicals present in a sample, including previously unknown or unexpected substances like this compound and its transformation products. nih.govnih.gov This approach typically utilizes high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid chromatography. nih.govau.dk

The workflow for NTS involves several key steps: data acquisition using HRMS, data processing to detect and prioritize relevant molecular features, and finally, structure elucidation to tentatively or definitively identify the detected compounds. nih.gov For polar compounds like this compound, which may be present in complex environmental mixtures, advanced data processing and cheminformatics tools are essential to navigate the vast amount of data generated by HRMS. nih.govnih.gov

Recent studies have successfully applied NTS to identify emerging polar organic pollutants in urban estuaries and to investigate the historical emissions of micropollutants in riverbank filtration systems. nih.govnih.gov These studies demonstrate the power of NTS to uncover novel contaminants and provide a more holistic understanding of environmental pollution. nih.gov The application of NTS could be instrumental in identifying the sources, fate, and transport of this compound in the environment, as well as in discovering its potential transformation products.

Development and Validation of Reference Standards for Quantitative Analysis

The accurate quantification of this compound relies on the availability of high-purity reference standards and validated analytical methods. nih.govwu.ac.thwu.ac.th Reference materials are critical for calibrating analytical instruments, performing quality control checks, and ensuring the reliability of analytical data. sigmaaldrich.com The development of a reference standard for this compound would involve its synthesis and purification to a high degree of chemical purity, followed by comprehensive characterization to confirm its identity and establish its purity value.

Method validation is a systematic process that demonstrates that an analytical method is suitable for its intended purpose. demarcheiso17025.commt.com Key validation parameters include accuracy, precision, linearity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thwu.ac.th For the quantitative analysis of this compound, a method would typically be validated by analyzing a series of solutions of the reference standard at different concentrations to establish the linear range of the method. wu.ac.th

Table 2: Key Method Validation Parameters for Quantitative Analysis

Validation ParameterDescription
Accuracy The closeness of the measured value to the true value. mt.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mt.com
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wu.ac.th
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wu.ac.th

The validation process would also involve spiking experiments, where known amounts of the this compound reference standard are added to blank matrices (e.g., clean water) to assess the method's accuracy and recovery. nih.gov The stability of the analyte in both the standard solutions and the sample matrix would also be evaluated to ensure that the results are not affected by degradation of the compound during storage or analysis. demarcheiso17025.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

There are no specific studies found that detail quantum chemical calculations performed on bromomethanesulfonic acid. Consequently, there is no published data on its optimized molecular geometry (bond lengths, bond angles), electronic properties (such as dipole moment, polarizability), or frontier molecular orbitals (HOMO-LUMO energies). While general quantum chemistry methods are well-established for such calculations, they have not been applied to this particular molecule in the available literature. google.com

Reaction Pathway Modeling and Transition State Analysis

Prediction of Reactivity, Selectivity, and Mechanistic Insights

There are no computational studies that predict the reactivity and selectivity of this compound. Such studies often employ conceptual density functional theory (DFT) to calculate reactivity indices (e.g., Fukui functions, global hardness, and electrophilicity) to provide mechanistic insights. google.com The absence of these calculations for this compound means that its reactivity profile from a theoretical standpoint remains uncharacterized.

Computational Design and Characterization of this compound Derivatives

No literature was found on the in silico design, characterization, or screening of derivatives of this compound. The computational design of derivatives is a modern approach in chemical research to explore new compounds with desired properties, but this has not been undertaken for this compound based on available data.

Derivatives and Analogues of Bromomethanesulfonic Acid

Synthesis of Substituted Bromomethanesulfonic Acid Derivatives

The synthesis of derivatives of this compound, such as esters and amides, typically proceeds through the conversion of the sulfonic acid group into a more reactive intermediate, most commonly a sulfonyl halide. This two-step approach is generally more effective than direct esterification of the sulfonic acid.

The process begins with the conversion of this compound to its corresponding sulfonyl halide, for example, bromomethanesulfonyl chloride or bromomethanesulfonyl bromide. This can be achieved using standard halogenating agents like thionyl chloride or phosphorus tribromide. lumenlearning.com An alternative method for creating sulfonyl halides involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide (NCS or NBS). mdpi.com

Once the sulfonyl halide is formed, it can readily react with various nucleophiles to yield a range of derivatives.

Ester Synthesis: this compound esters are synthesized by reacting the bromomethanesulfonyl halide with an alcohol. This reaction, often carried out in the presence of a base like pyridine or triethylamine to neutralize the resulting hydrogen halide, proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl halide. lumenlearning.comgoogle.com This method is a common strategy for preparing various alkyl esters of sulfonic acids. google.com

Amide (Sulfonamide) Synthesis: Similarly, sulfonamides of this compound can be prepared by reacting the bromomethanesulfonyl halide with a primary or secondary amine. The nitrogen atom of the amine acts as the nucleophile, displacing the halide from the sulfonyl group to form the S-N bond characteristic of sulfonamides.

Synthesis of Substituted Derivatives: Further substitutions can be made on the carbon atom. For instance, α,α-dihaloacetamides can be synthesized from β-oxo amides using N-halosuccinimides as the halogen source. organic-chemistry.org While not a direct derivatization of this compound, this indicates methods for introducing multiple halogen substituents on a carbon adjacent to a functional group.

The general schemes for these syntheses are presented below:

Step 1: Formation of Bromomethanesulfonyl Halide BrCH₂SO₃H + SOCl₂ → BrCH₂SO₂Cl + SO₂ + HCl

Step 2: Synthesis of Derivatives

Ester: BrCH₂SO₂Cl + R-OH → BrCH₂SO₂OR + HCl

Amide: BrCH₂SO₂Cl + R₂NH → BrCH₂SO₂NR₂ + HCl

These synthetic routes provide a versatile platform for accessing a variety of substituted this compound derivatives for further study and application.

Comparative Reactivity and Applications of Related Halomethanesulfonic Acids

The halomethanesulfonic acid (HMSA) family, including chloromethanesulfonic acid, this compound, iodomethanesulfonic acid, and di- and tri-halogenated analogues, shares structural similarities but exhibits important differences in reactivity and occurrence. A primary context in which these compounds are encountered is as disinfection byproducts (DBPs) in drinking water. nih.gov

Halogenated methanesulfonic acids have been identified as a class of polar organic micropollutants in the water cycle. researchgate.net Their formation occurs during water disinfection processes, particularly chlorination, where halogen atoms react with organic precursors present in the water. nih.gov Consequently, congeners such as dichloromethanesulfonic acid and bromochloromethanesulfonic acid are also detected. nih.gov

Comparative Reactivity:

The reactivity of these acids is largely dictated by the nature of the carbon-halogen (C-X) bond. Key factors influencing their reactivity include bond strength and bond polarity.

Chloromethanesulfonic Acid (ClCH₂SO₃H): The carbon-chlorine bond is the strongest among the monohalo-derivatives due to the high electronegativity and small size of the chlorine atom. This makes chloromethanesulfonic acid generally less reactive towards nucleophilic substitution at the carbon atom compared to its bromine and iodine counterparts.

This compound (BrCH₂SO₃H): The carbon-bromine bond is weaker and longer than the C-Cl bond. This increased lability makes this compound a more reactive alkylating agent. Bromomethanesulfonyl bromide, a related compound, is known to be a useful reagent in organic synthesis, for example, in the Ramberg–Bäcklund reaction. acs.org

Iodomethanesulfonic Acid (ICH₂SO₃H): The carbon-iodine bond is the longest and weakest of the series. stackexchange.com This makes iodomethanesulfonic acid the most reactive of the three in reactions involving the cleavage of the C-X bond, such as Sₙ2 reactions. The iodine atom is an excellent leaving group, facilitating nucleophilic attack on the adjacent carbon. stackexchange.comechemi.com

Dithis compound (Br₂CHSO₃H): The presence of a second bromine atom further influences the molecule's reactivity. Dithis compound has also been confirmed in drinking water samples. researchgate.net The additional electron-withdrawing bromine atom can increase the acidity of the sulfonic acid proton and potentially activate the carbon for different reaction pathways.

The following table provides a qualitative comparison of the key halomethanesulfonic acids.

Structure-Reactivity Relationships within the Halomethanesulfonic Acid Series

The chemical behavior of halomethanesulfonic acids is a direct consequence of their molecular structure, specifically the properties of the halogen substituent. The relationship between structure and reactivity can be understood by examining the interplay of electronegativity, atomic size, and bond strength. libretexts.org

Inductive Effect and Acidity:

The halogen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This effect pulls electron density away from the methanesulfonyl group. libretexts.org The magnitude of the inductive effect is proportional to the electronegativity of the halogen.

Electronegativity Trend: F > Cl > Br > I

This electron withdrawal stabilizes the sulfonate conjugate base (XCH₂SO₃⁻) that forms upon deprotonation of the acid. A more stable conjugate base corresponds to a stronger acid. libretexts.orgsolubilityofthings.com Therefore, the acidity of the halomethanesulfonic acids is expected to increase with the electronegativity of the halogen substituent.

Predicted Acidity Trend: Chloromethanesulfonic Acid > this compound > Iodomethanesulfonic Acid

Atomic Size, Bond Length, and Bond Strength:

While electronegativity influences the molecule's acidity, the reactivity at the halogenated carbon is primarily governed by the carbon-halogen (C-X) bond characteristics, which are determined by the atomic size of the halogen. libretexts.org

Atomic Radius Trend: I > Br > Cl > F

C-X Bond Length Trend: C-I > C-Br > C-Cl > C-F

C-X Bond Strength (Enthalpy) Trend: C-F > C-Cl > C-Br > C-I

As one moves down the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds. quora.com The reactivity in nucleophilic substitution reactions, where the C-X bond must be broken, is inversely related to the bond strength. stackexchange.comechemi.com A weaker bond requires less energy to cleave, resulting in a faster reaction rate. stackexchange.com

Therefore, the reactivity of halomethanesulfonic acids as alkylating agents follows the reverse order of bond strength.

Reactivity Trend (Sₙ2): Iodomethanesulfonic Acid > this compound > Chloromethanesulfonic Acid

Experimental evidence from the broader field of alkyl halides confirms that bond strength is the dominant factor determining reactivity in nucleophilic substitution, outweighing the effect of bond polarity. stackexchange.comechemi.com

The following table summarizes the key physical properties that determine the structure-reactivity relationship in the halomethanesulfonic acid series.

Q & A

Q. How is bromomethanesulfonic acid synthesized for enzymatic inhibition studies?

this compound (Br-CH₂-SO₃⁻) is synthesized via nucleophilic substitution using dibromomethane and sodium sulfite. The reaction is catalyzed by tetrabutylammonium hydrogensulfate under reflux, followed by crystallization and purification with ethanol-water mixtures. Purity is confirmed via elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). Key spectral peaks include S-O stretching at 1,219 cm⁻¹ (IR) and isotopic bromine signatures at m/z 173/175 (MS) .

Q. What experimental conditions optimize this compound’s inhibitory effects on CH₃-S-CoM reductase?

Inhibition studies require substrate-saturating conditions (e.g., 4.4 mM HS-HTP and 10 mM CH₃-S-CoM) with this compound concentrations near its apparent Kᵢ (1.5 µM). Reaction kinetics are monitored spectrophotometrically, and inhibition type is determined using Lineweaver-Burk plots. Noncompetitive inhibition with CH₃-S-CoM and competitive inhibition with HS-HTP suggest distinct binding sites .

Q. How does this compound compare to other sulfonate inhibitors in methane formation studies?

Unlike BES (2-bromoethanesulfonate), this compound does not react with enzyme-bound HS-CoM or HS-HTP, indicating a unique mechanism. Its structural similarity to methylated cofactors allows selective interference in substrate processing, making it valuable for probing methanogenic pathways .

Q. What analytical techniques validate this compound purity and structure?

Critical methods include:

  • Elemental analysis : Confirms C, H, S, and Br percentages.
  • IR spectroscopy : Identifies S-O and S=O vibrational modes.
  • NMR : Characterizes methylene protons (δ 4.41 ppm in D₂O).
  • Mass spectrometry : Detects isotopic bromine patterns .

Q. How to design dose-response experiments for this compound in enzyme assays?

Use a logarithmic concentration range (0.1–10 µM) to determine IC₅₀ values. Include controls with varying substrate concentrations (CH₃-S-CoM and HS-HTP) to distinguish competitive vs. noncompetitive inhibition. Replicate assays ≥3 times to ensure statistical robustness .

Advanced Research Questions

Q. How do kinetic studies (e.g., Lineweaver-Burk plots) elucidate this compound’s inhibition mechanism?

Lineweaver-Burk analysis reveals inhibition type by plotting 1/V vs. 1/[S]. For this compound:

  • Noncompetitive inhibition with CH₃-S-CoM : Parallel lines with increasing slope.
  • Competitive inhibition with HS-HTP : Converging lines on the y-axis. These results imply HS-HTP binding site competition and allosteric effects on CH₃-S-CoM .

Q. What contradictions arise when interpreting this compound’s role in methanogen metabolism?

While this compound inhibits CH₃-S-CoM reductase, its inability to react with HS-CoM/HS-HTP contrasts with BES. This suggests alternative inhibition pathways, such as disrupting electron transfer or cofactor stabilization, requiring further structural enzymology .

Q. How to integrate this compound data into methane formation models?

Develop a kinetic model incorporating:

  • Substrate binding constants (Kₘ) for CH₃-S-CoM and HS-HTP.
  • Inhibitor dissociation constants (Kᵢ) for this compound.
  • Rate equations for competitive/noncompetitive inhibition. Validate against experimental Vₘₐₓ and Kₘ shifts .

Q. What methodological challenges occur in synthesizing this compound for isotopic labeling studies?

Incorporating isotopes (e.g., ¹³C or ²H) requires modified precursors (e.g., ¹³C-dibromomethane) and stringent anhydrous conditions to avoid isotopic dilution. Purification steps must minimize contamination, confirmed via MS isotopic abundance analysis .

Q. How can this compound inform photobiocatalytic methane production strategies?

this compound’s inhibition of photoactivated CH₃-S-CoM reductase highlights critical redox-sensitive residues. Site-directed mutagenesis at these sites could engineer light-driven methane synthesis systems, leveraging its inhibitory profile to map functional domains .

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